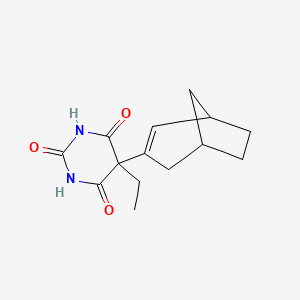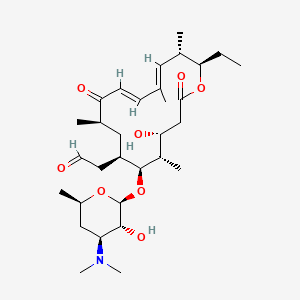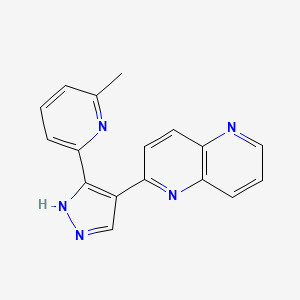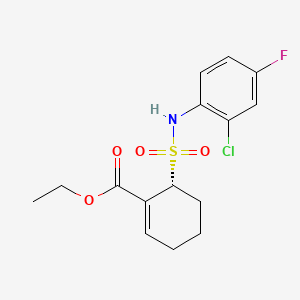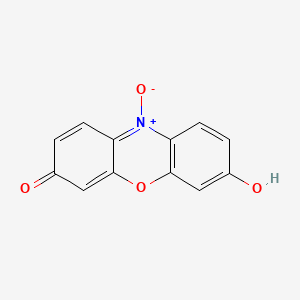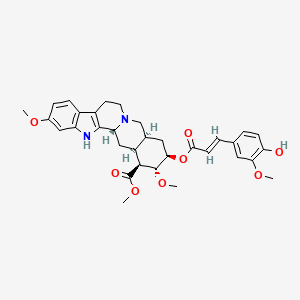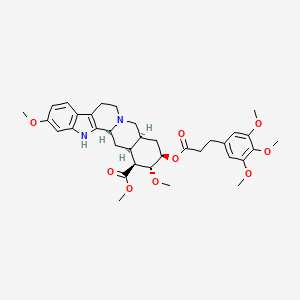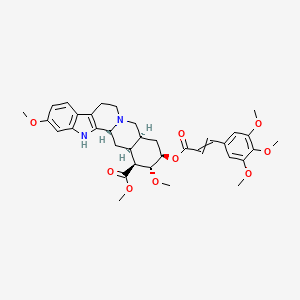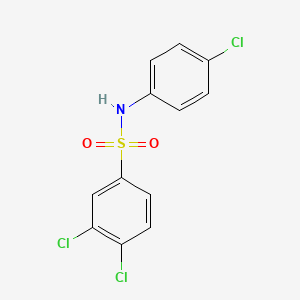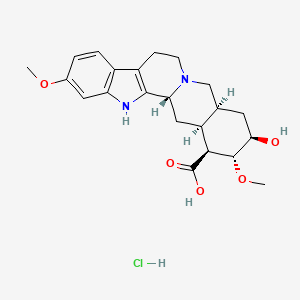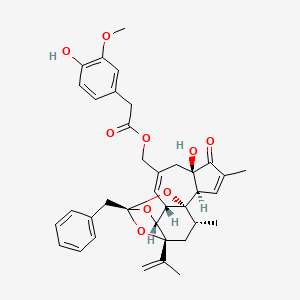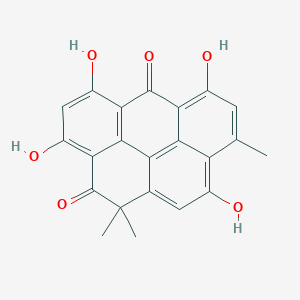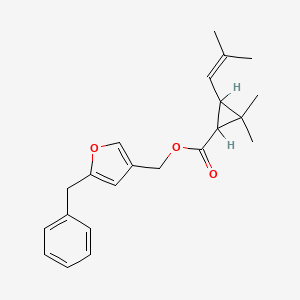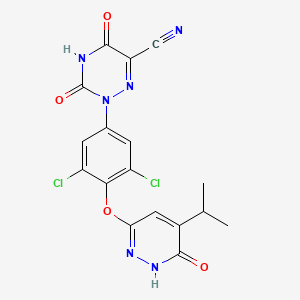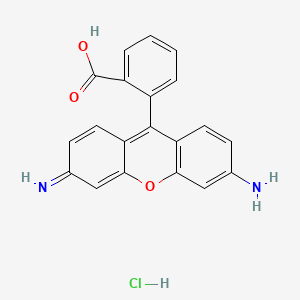
罗丹明 110
描述
Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a rhodamine 110(1+).
科学研究应用
法医学
罗丹明 110 已被用于法医学领域的荧光底物的固相合成。这些底物由于其快速高效的制备而特别适用于法医分析。 它们已在法医案件中应用于检测肽底物,这对各种类型的分析至关重要 .
环境监测
在环境监测中,this compound 在水溶液中检测亚硝酸盐方面发挥着重要作用。它用于合成荧光探针,例如 Rh110@MOF-801,该探针可以特异性识别亚硝酸根离子。 这尤其重要,因为亚硝酸盐对水生生物有毒,对人类有致癌的可能性 .
医学诊断
This compound 的衍生物广泛用于生物成像和治疗。它们作为生物分子的荧光标记物,对于可视化活体系统至关重要。 这些衍生物的分子设计已针对疾病诊断和治疗进行了调整,突出了它们在医学诊断中的重要性 .
分子生物学
在分子生物学中,this compound 是蛋白酶分析中的关键成分。它用于创建灵敏和选择性的底物,用于分析溶液中和活细胞内的蛋白酶。 这些分析与流式细胞仪和其他基于氩激光的光学仪器兼容,使this compound 成为分子生物学家的宝贵工具 .
分析化学
源自this compound 的罗丹明基化学传感器在分析化学中对于检测金属离子和其他分析物至关重要。这些化学传感器以其高吸收系数、优异的量子产率和改进的光稳定性而闻名。 它们被用于各种荧光和比色传感器中,有助于分析方法的进步 .
生物化学
This compound 广泛用于生物化学中测定蛋白酶活性。它提供了准确的动力学参数,并用于测量经历凋亡的细胞中的 caspase 活性。 这种应用对于理解细胞过程和开发针对涉及凋亡的疾病的治疗方法至关重要 .
作用机制
Target of Action
Rhodamine 110 primarily targets proteinases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, peptide processing, and cell regulation . The compound is used as a substrate for proteinases, allowing for the detection and measurement of proteinase activity .
Mode of Action
Rhodamine 110 interacts with its targets through a process known as enzymatic cleavage . The compound contains an amino acid or peptide covalently linked to each of its amino groups . When a proteinase enzyme acts on Rhodamine 110, the nonfluorescent bisamide substrate is first converted to a fluorescent monoamide and then to Rhodamine 110, resulting in an increase in fluorescence . This fluorescence can be measured, providing a means to monitor enzyme activity .
Biochemical Pathways
The action of Rhodamine 110 affects the proteinase enzymatic pathways . When the compound is cleaved by a proteinase, it undergoes a transformation that results in increased fluorescence . This change can be detected and measured, allowing for the monitoring of proteinase activity and the investigation of the associated biochemical pathways .
Pharmacokinetics
It is noted that rhodamine 110-based substrates are used for assaying proteinases in solution or inside living cells , suggesting that the compound has the ability to permeate cell membranes and interact with intracellular targets.
Result of Action
The primary result of Rhodamine 110’s action is the generation of a fluorescent signal . This signal is produced when the compound is cleaved by a proteinase, transforming the nonfluorescent bisamide substrate into a fluorescent monoamide and then into Rhodamine 110 . The fluorescence can be measured, providing a direct and continuous means to monitor enzyme activity .
Action Environment
The action of Rhodamine 110 can be influenced by various environmental factors. For instance, the fluorescence properties of Rhodamine 110 and its derivatives were found to be temperature-dependent . The compound showed no change in emission intensities with ph variations , suggesting that its action is not significantly affected by changes in pH
生化分析
Biochemical Properties
Rhodamine 110 is a sensitive and selective substrate for assaying proteinases in solution or inside living cells . It contains an amino acid or peptide covalently linked to each of rhodamine 110’s amino groups . Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to rhodamine 110, with a further increase in fluorescence .
Cellular Effects
Rhodamine 110 has been shown to enter intact cells and act as a substrate for lysosomal proteinases that are released in response to porphyrin photosensitization . It has also been used to measure the activity of the cysteine proteinases cathepsin B and L in human monocytes and rat macrophages .
Molecular Mechanism
The molecular mechanism of Rhodamine 110 involves enzymatic cleavage of the bisamide substrate, which results in the conversion of the nonfluorescent bisamide substrate to the fluorescent monoamide and then to rhodamine 110 . This process results in an increase in fluorescence, allowing for the detection and measurement of proteinase activity .
Temporal Effects in Laboratory Settings
Rhodamine 110-based assays are compatible with flow cytometers and other argon laser-based instrumentation . The fluorescence intensity of the monoamide and rhodamine 110 is constant from pH 3–9
属性
IUPAC Name |
[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGRENQDBKMCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884515 | |
| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless red crystals; [MSDSonline] | |
| Record name | Rhodamine 110 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13558-31-1 | |
| Record name | Rhodamine 110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Rhodamine 110?
A1: The molecular formula of Rhodamine 110 is C20H17ClN2O3, and its molecular weight is 368.81 g/mol.
Q2: What are the key spectroscopic features of Rhodamine 110?
A2: Rhodamine 110 exhibits strong absorbance in the visible range, with a maximum around 496 nm. [] Upon excitation, it emits bright green fluorescence with a peak at approximately 520 nm. [] The fluorescence properties are largely pH-insensitive above pH 5. []
Q3: How do the spectroscopic properties of Rhodamine 110 change upon derivatization?
A3: Derivatization can significantly alter the spectroscopic properties of Rhodamine 110. For instance, bis-substituted derivatives often exhibit quenched fluorescence, while cleavage of these substituents restores fluorescence. [, , , ] This property is particularly useful in designing fluorogenic substrates for enzyme activity assays. [, , ] Amide derivatization of Rhodamine 110 can induce hypsochromic shifts in excitation and emission spectra. []
Q4: How is Rhodamine 110 employed as a tool for studying protease activity?
A4: Rhodamine 110 is widely used in developing fluorogenic substrates for various proteases. These substrates typically consist of Rhodamine 110 linked to a peptide sequence recognized by the target protease. In its uncleaved form, the fluorescence of Rhodamine 110 is quenched. Upon protease cleavage, the Rhodamine 110 moiety is released, resulting in a fluorescence increase that can be readily measured. [, , , , , , ]
Q5: Can you explain the "trimethyl lock" strategy and its relevance to Rhodamine 110-based probes?
A5: The "trimethyl lock" is a chemical motif that undergoes spontaneous lactonization upon cleavage of a specific bond, typically by an enzyme. This strategy is used to design latent fluorophores where Rhodamine 110 is initially masked and rendered non-fluorescent. Upon enzyme action and subsequent trimethyl lock lactonization, Rhodamine 110 is unmasked, resulting in a fluorescence increase. This approach allows for sensitive and specific detection of enzyme activity. [, , ]
Q6: How is Rhodamine 110 used in live-cell imaging experiments?
A6: Rhodamine 110 and its derivatives can be used to label and visualize cellular components in live cells. For instance, a caged Rhodamine 110 derivative has been developed to specifically label SNAP-tag fusion proteins. This enables the study of protein localization and dynamics in living cells. [, ]
Q7: Can Rhodamine 110 be used to study cellular uptake mechanisms?
A7: Yes, research on Rhodamine 110 uptake in living cells suggests that it can cross both the plasma and mitochondrial membranes, albeit at a slower rate than the more lipophilic Rhodamine 123. [] This characteristic allows for studying the internalization pathways and intracellular accumulation of Rhodamine 110.
Q8: How is Rhodamine 110 employed in the study of microheterogeneous systems?
A8: Rhodamine 110's fluorescence properties make it a valuable probe for investigating the microenvironment of systems like micelles and reverse micelles. [, , , , , ] Its rotational diffusion within these systems provides information about their fluidity, viscosity, and the impact of factors like water content and surfactant concentration.
Q9: How do surface interactions affect the photophysical properties of Rhodamine 110?
A9: Studies using surface-sensitive techniques like surface second-harmonic generation (SHG) have shown that the photophysics of Rhodamine 110 are significantly altered upon adsorption to surfaces like silica. [] These changes in photophysical behavior are attributed to the formation of dimers and higher aggregates on the surface, impacting its ground-state recovery dynamics.
Q10: Can Rhodamine 110 be used in the development of optical sensors?
A10: Yes, researchers have explored the potential of Rhodamine 110 derivatives as optical sensors for metal ions. For example, a Rhodamine 110 derivative functionalized with 3-hydroxy-4-pyridinone chelating units has shown promising fluorescence behavior in the presence of Fe(III), suggesting its potential application in iron sensing. []
Q11: How is Rhodamine 110 used in the development of laser technology?
A11: Rhodamine 110 exhibits favorable lasing properties. Research has shown that its laser emission can be enhanced when used in bifluorophoric systems with coumarin as a sensitizer. [] Additionally, passive mode-locking of a continuous-wave Rhodamine 110 dye laser has been achieved, demonstrating its potential for generating ultrashort laser pulses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


